ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate
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Overview
Description
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole derivatives are widely distributed in the natural world and can be synthesized in the laboratory .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “N-(1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-FORMAMIDE” have been synthesized and are available for purchase . The synthesis of similar compounds often involves reactions like protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The indole ring system is aromatic and planar, which may contribute to the compound’s stability .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For instance, the bromophenyl group could undergo various reactions such as Suzuki cross-coupling, Miyaura borylation, or Buchwald–Hartwig reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, “Ethyl 3-(3-bromophenyl)acrylate” has a molecular weight of 255.11, a melting point of 37 °C, and a boiling point of 325.1±22.0 °C at 760 mmHg .Scientific Research Applications
Pharmacological Synthesis and Applications
Thiourea Derivatives Synthesis : A study conducted by Chapman et al. (1971) explored the synthesis of thiourea derivatives, including "ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate," demonstrating its utility in creating pharmacologically active compounds. This research forms a foundation for developing compounds with varied therapeutic potentials (Chapman, N., Clarke, K., Gore, B., & Sharma, K., 1971).
Anticancer Activity : Abdel-Motaal et al. (2020) reported on the synthesis of heterocycles utilizing thiophene incorporated thioureido substituent as precursors, indicating the role of such compounds in anticancer activity, particularly against colon cancer cell lines. This highlights the compound's relevance in medicinal chemistry and oncology research (Abdel-Motaal, M., Alanzy, A. L., & Asem, M., 2020).
Material Synthesis and Chemical Transformations
Aryl Radical Building Blocks : Allin et al. (2005) utilized bromophenyl derivatives, similar in structural relevance to "ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate," as building blocks in radical cyclisation reactions. This study underscores the compound's significance in synthesizing complex heterocycles, contributing to the development of materials with unique properties (Allin, S. M., Bowman, W., Elsegood, M., McKee, V., Karim, R., & Rahman, S., 2005).
Microwave-Assisted Synthesis : Youssef and Amin (2012) demonstrated the microwave-assisted synthesis of thiazolopyrimidine derivatives, highlighting efficient methods that could potentially be applied to the synthesis of compounds like "ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate." These methods offer advantages in terms of yield and environmental friendliness, contributing to green chemistry practices (Youssef, M. & Amin, M. A., 2012).
Future Directions
properties
IUPAC Name |
ethyl 3-[(3-bromophenyl)carbamothioylamino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-2-24-17(23)16-15(13-8-3-4-9-14(13)21-16)22-18(25)20-12-7-5-6-11(19)10-12/h3-10,21H,2H2,1H3,(H2,20,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVTTXRBLPSOQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate |
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